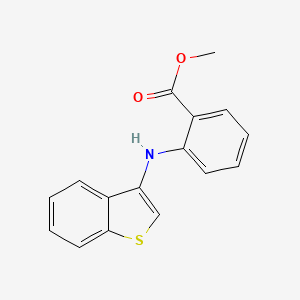
Methyl 2-(1-benzothiophen-3-ylamino)benzoate
Description
Methyl 2-(1-benzothiophen-3-ylamino)benzoate is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
Molecular Formula |
C16H13NO2S |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
methyl 2-(1-benzothiophen-3-ylamino)benzoate |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)12-7-2-4-8-13(12)17-14-10-20-15-9-5-3-6-11(14)15/h2-10,17H,1H3 |
InChI Key |
SOGGCIRHDVMUPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(1-benzothiophen-3-ylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzothiophene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol to yield the final product .
Chemical Reactions Analysis
Methyl 2-(1-benzothiophen-3-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Methyl 2-(1-benzothiophen-3-ylamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzothiophen-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Methyl 2-(1-benzothiophen-3-ylamino)benzoate can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share a common benzothiophene core but differ in their functional groups and specific biological activities. This compound is unique due to its specific ester and amino functional groups, which contribute to its distinct chemical reactivity and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


